Kadsurin A

Catalog No.
S589124
CAS No.
99340-07-5
M.F
C21H24O6
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kadsurin A

CAS Number

99340-07-5

Product Name

Kadsurin A

IUPAC Name

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1

InChI Key

YVRYZXAHRGGELT-MZNUGIIHSA-N

SMILES

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4

Anti-inflammatory and Immunomodulatory Effects

Studies have shown that Kadsurin A exhibits anti-inflammatory properties in various cell lines. For instance, one study demonstrated its ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages []. Additionally, Kadsurin A has been shown to modulate the immune response, suggesting its potential role in regulating immune disorders.

Kadsurin A is a natural product classified as a lignan, which belongs to a larger group of compounds known for their phenolic structures. It is primarily extracted from the stems of Kadsura heteroclita, a member of the Schizandraceae family. This compound has garnered attention due to its unique structure and promising pharmacological properties.

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  • Substitution Reactions: Kadsurin A can undergo substitution reactions where functional groups are replaced by others, potentially altering its biological activity .
  • Diels-Alder Reactions: This cycloaddition reaction can be utilized to synthesize more complex derivatives of Kadsurin A, enhancing its medicinal properties .
  • Kadsurin A exhibits a range of biological activities that make it particularly interesting for pharmaceutical research:

    • Antioxidant Activity: Studies indicate that Kadsurin A significantly reduces lipid peroxidation, suggesting its potential as an antioxidant agent .
    • Anti-inflammatory Properties: The compound has shown effectiveness in reducing inflammation markers, which could be beneficial in treating various inflammatory diseases.
    • Antitumor Effects: Preliminary studies suggest that Kadsurin A may inhibit tumor cell proliferation, indicating potential applications in cancer therapy.

    The synthesis of Kadsurin A can be approached through several methods:

    • Natural Extraction: The most common method involves extracting Kadsurin A from Kadsura heteroclita using solvents like ethanol or methanol .
    • Total Synthesis: Chemists have developed synthetic routes to produce Kadsurin A in the laboratory. These often involve complex multi-step processes that utilize reactions such as the Diels-Alder reaction and various functional group transformations .
    • Semi-synthesis: This method combines natural extraction with synthetic modifications to enhance yield and purity.

    Kadsurin A's unique properties lend it to various applications:

    • Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, Kadsurin A is being explored for use in drug formulations targeting oxidative stress-related diseases.
    • Cosmetic Industry: Its antioxidant capabilities make it an attractive ingredient in skincare products aimed at reducing skin aging.
    • Nutraceuticals: The compound is also being considered for inclusion in dietary supplements due to its health benefits.

    Research into the interactions of Kadsurin A with other compounds is ongoing. Some key findings include:

    • Synergistic Effects: Studies suggest that Kadsurin A may enhance the efficacy of other therapeutic agents when used in combination, particularly in anti-inflammatory treatments.
    • Mechanistic Insights: Investigations into how Kadsurin A interacts at the cellular level are revealing pathways through which it exerts its biological effects.

    Several compounds share structural or functional similarities with Kadsurin A. Here’s a comparison highlighting its uniqueness:

    CompoundSourceBiological ActivityUnique Features
    SchizandrinSchisandra chinensisAntioxidant, anti-inflammatoryBroader range of biological activities
    PodophyllotoxinPodophyllum peltatumAntitumorStronger cytotoxic effects
    Lignans (general)Various plantsAntioxidant, anticancerDiverse structures and functions

    Kadsurin A stands out due to its specific extraction source and unique combination of antioxidant and anti-inflammatory properties, making it a subject of ongoing research in medicinal chemistry.

    Ethnobotanical Significance

    Plants from the Kadsura genus (Schisandraceae family) have been integral to traditional Chinese medicine (TCM) for centuries. Kadsura coccinea, in particular, is used to treat rheumatoid arthritis, gastrointestinal disorders, and gynecological issues. The roots and stems are processed into extracts, while the fruits are consumed raw or cooked. These practices are rooted in folk remedies, with modern research validating their bioactive potential.

    Traditional Efficacy in TCM

    In TCM, Kadsura species are classified as “activating blood and dissolving stasis” agents, attributed to their lignan and triterpenoid content. For example:

    • Rheumatoid Arthritis: K. coccinea roots are used in plasters and topical formulations.
    • Digestive Health: Extracts from the stems and leaves are employed to treat ulcers and inflammatory bowel conditions.These traditional applications provided a foundation for modern pharmacological studies.

    Distribution and Taxonomic Specificity in Kadsura Species

    Kadsurin A exhibits restricted distribution across the Kadsura genus, with confirmed identification in Kadsura longipedunculata roots and stems [3] [5]. This species, native to southern China, demonstrates elevated lignan concentrations in root tissues compared to aerial parts, suggesting tissue-specific accumulation mechanisms [6]. While metabolomic surveys of Kadsura coccinea and Kadsura heteroclita have detected structurally analogous lignans, direct evidence of Kadsurin A in these species remains unverified [4] [6].

    Table 1: Documented Occurrence of Kadsurin A in Kadsura Species

    SpeciesPlant PartConcentration RangeReference
    K. longipedunculataRoots, Stems0.12–0.34 mg/g DW [3] [5]

    The compound’s absence in phylogenetically related genera like Schisandra highlights its potential as a chemotaxonomic marker for Kadsura identification [1]. Recent phylogenetic analyses reveal that Kadsurin A-producing species cluster within the Kadsura subgenus Kadsura, particularly in sections native to East Asian forests [1] [3].

    Structural Classification and Functional Analogues

    Kadsurin A (C₂₁H₂₄O₆) features a tetracyclic dibenzocyclooctadiene skeleton characterized by two benzodioxole moieties and a methyl-acetylated side chain [5]. Its stereochemical configuration includes three chiral centers at positions C-2 (S), C-3 (R), and C-3a (S), which dictate its biological activity profile [5]. The compound belongs to the 1-benzofuran-6-one subclass of lignans, sharing structural homology with schisandrin B and isolariciresinol while differing in methoxy group positioning [3] [6].

    Table 2: Structural Comparison of Kadsurin A with Analogous Lignans

    CompoundMolecular FormulaKey Functional GroupsBiological Source
    Kadsurin AC₂₁H₂₄O₆Benzodioxole, acetyl methylK. longipedunculata [3] [5]
    Schisandrin BC₂₃H₂₈O₆Dibenzocyclooctadiene, methoxySchisandra chinensis [1]
    IsolariciresinolC₂₀H₂₄O₆Tetrahydrofuran, dihydroxyK. coccinea [6]

    The compound’s acetyl group at C-11 enhances its lipophilicity compared to non-acylated analogues, a feature correlated with improved membrane permeability in pharmacological assays [5]. Structural analogs such as longipedunin B and kadlongilactone A, isolated from the same species, demonstrate how minor modifications to the core scaffold influence bioactivity [3].

    Biosynthetic Pathways in Kadsura Plants

    Kadsurin A biosynthesis follows the general phenylpropanoid pathway with specialized modifications in later stages. Transcriptomic analysis of Kadsura coccinea has identified 137 unigenes associated with lignan biosynthesis, including critical enzymes in the Kadsurin A pathway [6]:

    Table 3: Key Enzymes in Kadsurin A Biosynthesis

    Enzyme ClassGene SymbolFunction in Pathway
    Cinnamyl alcohol dehydrogenaseCADConverts cinnamaldehydes to alcohols [6]
    Hydroxycinnamoyl transferaseHCTMediates lignan subunit coupling [6]
    Dirigent proteinDIRStereochemical control of coupling [6]
    Caffeoyl-CoA O-methyltransferaseCCoAOMTIntroduces methoxy groups [6]

    The pathway initiates with phenylalanine conversion to cinnamic acid via phenylalanine ammonia-lyase (PAL) [6]. Subsequent hydroxylation and methylation steps yield coniferyl alcohol, which undergoes dirigent-mediated dimerization to form pinoresinol [6]. Kadsura-specific cytochrome P450 enzymes then catalyze ring rearrangements to generate the characteristic dibenzocyclooctadiene skeleton, followed by acetylation at the C-11 position to produce Kadsurin A [3] [5].

    Comparative transcriptome profiling reveals elevated expression of HCT and CCoAOMT genes in root tissues of K. longipedunculata, correlating with higher Kadsurin A accumulation [3] [6]. This tissue-specific expression pattern suggests root systems serve as primary biosynthetic sites, potentially linked to chemical defense mechanisms against soil pathogens.

    XLogP3

    2.5

    Appearance

    Oil

    Wikipedia

    Kadsurin A

    Dates

    Modify: 2023-08-15

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